N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide
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Overview
Description
N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide typically involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidoyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboximidoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a fluorescent probe in chemical sensing applications.
Biology: Employed in the detection of metal ions in biological samples.
Medicine: Investigated for its potential use in imaging and diagnostic applications.
Industry: Utilized in the development of fluorescent dyes and sensors for environmental monitoring
Mechanism of Action
The mechanism of action of N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide involves its ability to act as a fluorescent chemosensor. The compound exhibits fluorescence properties due to intramolecular charge transfer (ICT) mechanisms. When it interacts with specific metal ions, such as copper, the fluorescence is quenched, allowing for the detection of these ions. The molecular targets include the carbonyl oxygen and amide nitrogen, which coordinate with the metal ions .
Comparison with Similar Compounds
Similar Compounds
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
- N’-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide
- N’-[7-(Diethylamino)-2-oxo-2H-chromen-3-yl]carbonylpyridine-3-carbohydrazide
Uniqueness
N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide is unique due to its specific structure, which allows for enhanced fluorescence properties and selective sensing of metal ions. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C16H20N4O3 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-[(E)-[amino-[7-(diethylamino)-2-oxochromen-3-yl]methylidene]amino]acetamide |
InChI |
InChI=1S/C16H20N4O3/c1-4-20(5-2)12-7-6-11-8-13(15(17)19-18-10(3)21)16(22)23-14(11)9-12/h6-9H,4-5H2,1-3H3,(H2,17,19)(H,18,21) |
InChI Key |
KTHPGGRBPQRGRL-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N\NC(=O)C)/N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=NNC(=O)C)N |
Origin of Product |
United States |
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